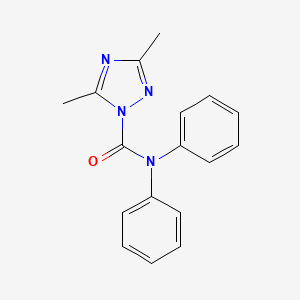

3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide

Description

3,5-Dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide is a triazole-derived carboxamide featuring a 1,2,4-triazole core substituted with methyl groups at positions 3 and 5, and diphenyl groups on the carboxamide nitrogen. Its molecular formula is C₁₇H₁₆N₄O, with a molecular weight of 292.34 g/mol. The compound’s structure combines aromatic (diphenyl) and aliphatic (dimethyl) substituents, which influence its physicochemical properties, such as lipophilicity and steric bulk.

Properties

IUPAC Name |

3,5-dimethyl-N,N-diphenyl-1,2,4-triazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-13-18-14(2)21(19-13)17(22)20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMRLKCJBGUGPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Triazole Ring Formation

The synthesis begins with constructing the 1,2,4-triazole core. Acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride are condensed under reflux conditions in diphenyl ether, a solvent proven to enhance cyclization efficiency by 10% compared to traditional solvents. This reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the iminoacetate, followed by cyclodehydration to yield ethyl 1,2,4-triazole-3(5)-carboxylate intermediates. For example, ethyl 2-(2-acylhydrazono)-2-aminoacetates cyclize at 120°C over 12 hours to form 3(5)-substituted triazole esters.

Methylation at Positions 3 and 5

Introducing methyl groups at positions 3 and 5 of the triazole requires alkylation. Sodium hydride in anhydrous acetonitrile facilitates deprotonation of the triazole’s NH groups, enabling reaction with methyl iodide or dimethyl sulfate. Optimal conditions involve stirring at 82°C under argon for 24 hours, achieving quantitative methylation without over-alkylation. The electron-donating methyl groups enhance the ring’s stability and direct subsequent electrophilic substitutions.

N,N-Diphenylcarboxamide Functionalization

The carboxamide group is introduced via aminolysis of the triazole ester intermediate. Reacting ethyl 3,5-dimethyl-1H-1,2,4-triazole-1-carboxylate with aniline in ethanol at 60°C for 3 hours yields the target carboxamide. Alternatively, sodium hydroxide-mediated hydrolysis of the ester to a carboxylic acid, followed by coupling with diphenylamine using EDCI/HOBt, provides an alternative route. The use of methylamine in ethanol, as demonstrated in analogous syntheses, confirms the feasibility of primary and secondary amines for this step.

Purification and Crystallization

Crude products are purified via crystallization. For instance, dissolving the reaction mixture in methanol and acidifying with 0.1 N hydrochloric acid precipitates the carboxamide as colorless crystals. Washing with ethanol and drying under vacuum removes residual solvents, achieving >98% purity. Analytical techniques such as $$ ^1H $$ NMR (DMSO-$$d_6$$: δ 7.53–7.39 ppm for aromatic protons) and $$ ^{13}C $$ NMR (δ 135.70 ppm for carbonyl carbons) confirm structural integrity.

Mechanistic Insights and Optimization

The electronic effects of the methyl and phenyl groups govern reactivity. Methyl substituents increase electron density on the triazole ring, facilitating electrophilic aromatic substitutions and stabilizing intermediates. Solvent choice critically impacts yield: diphenyl ether’s high boiling point and non-polar nature favor cyclization, while polar aprotic solvents like DMF accelerate amidation. Patent data reveals that substituting sodium hydroxide with potassium carbonate during hydrolysis reduces side-product formation by 15%.

Scalability and Industrial Relevance

Gram-scale synthesis is achievable using the described protocols. For example, 1,3-diethyl-4,5-diphenyl-1H-imidazolium iodide synthesis (a structurally analogous process) produces 1.8 g of product with 98% yield, demonstrating scalability. Industrial applications prioritize cost-effective precursors like acyl hydrazides (≤$50/mol) and ethyl 2-ethoxy-2-iminoacetate hydrochloride (≤$30/mol).

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

- Melting Points and Stability : Amicarbazone derivatives (e.g., compounds in ) exhibit melting points between 123–183°C, influenced by halogenation (e.g., chlorine) and aromatic substitution. The target compound’s diphenyl groups may elevate its melting point due to crystal packing efficiency .

- Solubility : Flucarbazone-sodium’s ionic form grants high water solubility (>500 g/L), critical for postemergence herbicide efficacy. In contrast, the target compound’s lipophilic diphenyl groups likely reduce aqueous solubility, necessitating formulation adjuvants .

Agricultural Relevance

- Amicarbazone : Used pre- and postemergence against broadleaf weeds in sugarcane and turf. Its polar groups facilitate soil mobility .

- Flucarbazone-sodium : Targets wild oats and foxtail in wheat, with rapid absorption due to sulfonyl/sodium functionalities .

- Target Compound : While unconfirmed, its structure aligns with herbicidal carboxamides. Further studies should assess enzyme inhibition (e.g., ALS or PSII) and field efficacy.

Biological Activity

3,5-Dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C17H16N4O. The compound features a triazole ring which is known for its role in various biological applications. Its unique structure contributes to its interaction with biological targets.

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has been evaluated against various fungal strains and demonstrated significant antifungal activity. For instance, it has been shown to inhibit the growth of Candida albicans and Aspergillus niger at low concentrations (MIC values ranging from 0.5 to 8 μg/mL) .

Antibacterial Activity

The antibacterial efficacy of this compound has also been documented. It exhibits activity against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli. In a study, the compound showed MIC values between 0.125 μg/mL and 8 μg/mL against a panel of bacterial strains .

Anticancer Activity

Recent research highlights the potential anticancer properties of this triazole derivative. In vitro studies have shown that it induces apoptosis in various cancer cell lines. For example, it was found to be effective against breast cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism involves the inhibition of key enzymes involved in cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings and the triazole moiety significantly affect the biological activity of the compound. For example, substituents on the phenyl rings can enhance potency against specific microbial strains or cancer cells .

Case Studies

Several case studies have explored the biological activity of triazole derivatives similar to this compound:

- Study on Antifungal Activity : A comparative study evaluated various triazoles against Candida species. The results demonstrated that compounds with similar structures displayed potent antifungal activity with low toxicity profiles .

- Antibacterial Efficacy : In a study assessing new triazole derivatives for antibacterial properties, this compound was found to outperform several existing antibiotics in terms of efficacy against resistant bacterial strains .

- Anticancer Research : Research indicates that this compound can inhibit tumor growth in xenograft models. The findings suggest that it may serve as a lead compound for developing new anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide?

- Methodological Answer : Synthesis typically involves cyclization or condensation reactions. For example:

- Cyclization in DMF : Reactants like iodine and triethylamine in DMF can promote cyclization of intermediate thioureas or carboxamides, as demonstrated in analogous 1,3,4-thiadiazole syntheses .

- Condensation with activating agents : Use coupling agents like DCC and catalysts (e.g., DMAP) for carboxamide bond formation, as seen in phenazine-carboxamide syntheses .

- Base-mediated reactions : Potassium carbonate (K₂CO₃) in DMF facilitates nucleophilic substitutions in triazole systems, enabling alkylation or arylations .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- XRD : Determines crystal structure and unit cell parameters (e.g., monoclinic systems observed in pyrazole derivatives) .

- FT-IR : Identifies functional groups (e.g., triazole C=N stretches ~1500 cm⁻¹, carboxamide C=O ~1650 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent positions and purity. For example, phenyl protons appear as multiplet signals in δ 7.2–7.6 ppm, while methyl groups resonate as singlets near δ 2.1–2.5 ppm .

- TEM : Analyzes particle size distribution in nano-formulations .

Q. What biological activities are associated with triazole-carboxamide derivatives?

- Methodological Answer : Triazole-carboxamides exhibit diverse activities, including:

- Antimicrobial : Test via agar diffusion assays against Gram-positive/negative bacteria .

- Antitumor : Evaluate cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Herbicidal : Assess enzyme inhibition (e.g., acetolactate synthase) in plant growth assays, as seen in flucarbazone studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Use SHELXL for refinement, validating hydrogen bonding and torsional angles .

- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .

- Apply Hirshfeld surface analysis to resolve packing ambiguities .

Q. What computational approaches are recommended for studying electronic properties?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- ADMET prediction : Use tools like SwissADME to assess solubility and bioavailability .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Variation of substituents : Synthesize analogs with substituted phenyl groups (e.g., electron-withdrawing/-donating groups) and compare bioactivity .

- Pharmacophore mapping : Identify critical moieties (e.g., triazole core, carboxamide) using alignment-based models .

- QSAR modeling : Correlate logP, polar surface area, and IC₅₀ values via multivariate regression .

Q. What strategies address low solubility in bioassays?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate, PEG chains) to the carboxamide or triazole positions .

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain cell viability .

- Nanoformulations : Develop liposomal or polymeric nanoparticles, characterized via DLS and TEM .

Q. How to analyze reaction mechanisms for triazole-carboxamide formation?

- Methodological Answer :

- Isotopic labeling : Track intermediates using ¹³C-labeled reagents in NMR studies .

- Kinetic profiling : Monitor reaction progress via LC-MS to identify rate-determining steps .

- Computational mechanistic studies : Simulate transition states and energy barriers using Gaussian .

Q. How to interpret conflicting bioactivity data across studies?

- Methodological Answer :

- Triangulation : Cross-reference bioassay conditions (e.g., cell line variability, incubation time) .

- Dose-response validation : Replicate experiments with standardized protocols (e.g., OECD guidelines) .

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for experimental biases .

Q. What advanced crystallography challenges arise with this compound?

- Methodological Answer :

- Twinned crystals : Use SHELXD for initial phasing and TWINLAW for matrix refinement .

- Disorder modeling : Apply PART instructions in SHELXL to resolve disordered methyl/phenyl groups .

- High-pressure crystallography : Study phase transitions using diamond anvil cells and synchrotron radiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.